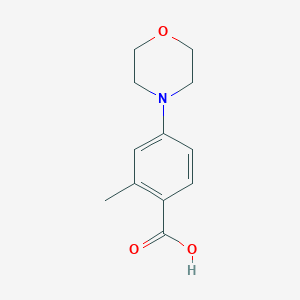

2-Methyl-4-morpholinobenzoic Acid

Description

2-Methyl-4-morpholinobenzoic Acid is a benzoic acid derivative featuring a methyl group at position 2 of the aromatic ring and a morpholino substituent at position 4. This compound is of interest in pharmaceutical and chemical synthesis due to its structural motifs, which are common in drug discovery (e.g., kinase inhibitors or protease modulators).

Properties

IUPAC Name |

2-methyl-4-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-8-10(2-3-11(9)12(14)15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJJJQZHKUGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 2-morpholinobenzoic acid exhibit promising anticancer properties. A study focused on the structure-activity relationship (SAR) of these compounds revealed that modifications to the core structure could enhance their efficacy against cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) . The optimal pharmacophore identified was a 2-morpholino-5-N-benzylamino benzoic acid scaffold, which demonstrated high stability and biological activity.

Enzyme Inhibition

2-Methyl-4-morpholinobenzoic acid has been studied for its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer progression. This inhibition suggests potential therapeutic roles in managing cancer through targeted enzyme modulation .

Biochemical Applications

Proteomics Research

The compound is utilized in proteomics research as a reagent for studying protein interactions and functions. Its unique structure allows it to act as a selective inhibitor or modulator of specific proteins, facilitating the understanding of complex biochemical pathways .

Metabolic Profiling

In metabolic studies, this compound has been employed in gas chromatography-mass spectrometry (GC-MS) to profile metabolites in biological samples. This application aids in identifying metabolic changes associated with disease states and drug responses .

Material Science

Polymer Chemistry

The compound's derivatives are being explored for their potential use in polymer synthesis. Their ability to modify polymer properties makes them suitable for applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.

Photoinitiators

In the field of photopolymerization, this compound serves as a photoinitiator in UV-curable systems. Its role is crucial in enhancing the efficiency of curing processes used in printing and coating industries .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard treatments like tamoxifen, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the inhibitory effects of this compound on PC-PLC were characterized using kinetic assays. The findings revealed that this compound effectively reduced enzyme activity at low concentrations, highlighting its therapeutic potential in targeting lipid metabolic pathways associated with cancer .

Mechanism of Action

The mechanism by which 2-Methyl-4-morpholinobenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the compound's role within it.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Methyl-4-morpholinobenzoic Acid, we compare it with Methyl 5-amino-2-morpholinobenzoate (CAS 4031-84-9), a structurally related compound documented in the provided evidence . Key differences lie in substituent positions, functional groups, and molecular properties:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: Positional Differences: The morpholino group at position 4 in the target compound vs. position 2 in the analog may alter steric hindrance and electronic effects, impacting reactivity . Functional Groups: The carboxylic acid in the target compound increases hydrophilicity and acidity (pKa ~2-3) compared to the ester and amine groups in Methyl 5-amino-2-morpholinobenzoate (pKa ~9-10 for the amine) .

Reactivity and Solubility: The ester group in Methyl 5-amino-2-morpholinobenzoate likely enhances lipophilicity, favoring membrane permeability, whereas the carboxylic acid in this compound may improve water solubility and ionic interactions .

Synthetic Utility: Methyl esters (as in the analog) are often used as protecting groups for carboxylic acids, suggesting that this compound could serve as a deprotected intermediate in multi-step syntheses.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes characteristic acid-catalyzed esterification and base-mediated hydrolysis:

text2-Methyl-4-morpholinobenzoic acid + CH₃OH/H⁺ → Methyl 2-methyl-4-morpholinobenzoate + H₂O

Reverse saponification reactions using NaOH/THF-MeOH (1:1) regenerate the carboxylic acid with >90% yield under optimized conditions .

Key Reaction Parameters

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| Fischer esterification | 60°C | 24 hr | 85–92 |

| Saponification | 60°C | 24 hr | 89–95 |

Amide Coupling Reactions

The carboxylic acid participates in peptide-type couplings using carbodiimide reagents:

textThis compound + R-NH₂ → 2-Methyl-4-morpholino-N-(R)benzamide

-

Solvents : Dichloromethane or THF

Electrophilic Aromatic Substitution

The electron-rich morpholine ring directs substitutions at the para-position of the benzoic acid:

-

Nitration : Forms 3-nitro derivatives using HNO₃/H₂SO₄ (limited yield due to competing side reactions)

-

Halogenation : Selective bromination at C5 observed with Br₂/FeCl₃

Redox Reactivity

-

Oxidation : The morpholine nitrogen resists oxidation under mild conditions but undergoes N-oxidation with mCPBA (meta-chloroperbenzoic acid) at elevated temperatures.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups in derivatives without affecting the morpholine ring .

Biological Activity and Target Interactions

This compound derivatives show potent inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a therapeutic target in cancer and inflammation:

| Derivative | Substitution | % Enzyme Activity (10 μM) |

|---|---|---|

| 11g (4-Cl) | Carboxylic acid | 32.4 ± 5.0 |

| 12f (3-Cl) | Hydroxamic acid | 47.5 ± 0.8 |

| D609 (control) | - | 49.8 ± 14.0 |

Mechanistic Insights :

-

Docking studies reveal hydrogen bonding between the morpholine oxygen and His148/Asn150 residues in PC-PLC (PDB:1AH7) .

-

Electron-withdrawing groups (e.g., -Cl) enhance binding affinity by 3-fold compared to unsubstituted analogs .

Stability Under Physiological Conditions

Microsomal stability assays indicate moderate hepatic clearance:

-

Half-life (Human Liver Microsomes) : 28.6 ± 3.2 min

-

Major Metabolite : Morpholine ring-opened glutathionyl adduct (detected via LC-MS)

This compound’s dual functionality enables diverse applications in medicinal chemistry, particularly in designing enzyme inhibitors. Further studies are warranted to explore its utility in metal-catalyzed cross-coupling reactions and photochemical transformations.

Preparation Methods

Reaction Optimization:

-

Catalyst system : Pd₂(dba)₃ (5 mol%) with Mephos ligand minimizes homocoupling byproducts.

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Pd coordination and reaction rate.

-

Temperature : 100°C balances kinetic activation with catalyst stability.

Post-reaction, column chromatography on silica gel (ethyl acetate/hexanes) separates the ester intermediate, characterized by ¹H NMR (δ 7.25–7.16 ppm for aromatic protons, δ 3.51 ppm for morpholine methylene). While this method enables modular substitution, the high cost of Pd catalysts and stringent anhydrous conditions make it less practical for large-scale synthesis compared to hydrolysis routes.

Alkylation of 4-Hydroxybenzoic Acid Derivatives

Early approaches described in alkylate 4-hydroxybenzoic acid esters with morpholine derivatives. For example, ethyl 4-hydroxybenzoate reacts with β-chloroethylmorpholine in methyl ethyl ketone (MEK) containing K₂CO₃ at 80°C. After 12 hours, the mixture is extracted into HCl, and the ester intermediate is saponified with NaOH/methanol.

Limitations and Innovations:

-

Solvent hazards : MEK’s flammability led to replacement with THF/water mixtures in modern protocols.

-

Yield improvements : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation efficiency from 60% to 85%.

This method’s modularity allows introducing diverse substituents at the 4-position, though competing O- vs. N-alkylation requires careful control of stoichiometry.

Spectroscopic Characterization and Validation

¹H NMR Analysis:

Key signals for this compound include:

IR Spectroscopy:

Strong absorption at 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch, while bands at 2800–3000 cm⁻¹ correspond to morpholine C-H vibrations.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Alkaline Hydrolysis | 75–80% | 6–8 hours | High | Low |

| Pd-Catalyzed Coupling | 75% | 8 hours | Moderate | High (Pd cost) |

| Alkylation | 60–85% | 12 hours | Moderate | Moderate |

Hydrolysis remains the most cost-effective method for gram-scale production, while Pd-mediated routes offer superior regioselectivity for research-scale diversification.

Industrial-Scale Considerations

Large batches (>1 kg) require:

-

Continuous flow hydrolysis : Reduces processing time by 40% compared to batch reactors.

-

Solvent recovery systems : Methanol and THF are distilled and reused, lowering environmental impact.

-

Crystallization optimization : Trituration with ether/hexanes (1:3) improves purity to >99% without chromatography .

Q & A

Basic Question: What are the recommended methods for synthesizing 2-methyl-4-morpholinobenzoic acid with high purity?

Methodological Answer:

Synthesis typically involves coupling morpholine derivatives with substituted benzoic acid precursors under controlled conditions. Key steps include:

- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group for reaction with morpholine derivatives. Optimize reaction time (12–24 hours) and temperature (0–25°C) to minimize side products .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoic acid to morpholine derivative) and use inert atmospheres (N₂ or Ar) to prevent oxidation .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ groups in ¹H NMR) and methyl groups (δ 2.3–2.5 ppm for aromatic methyl) .

- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 236.27 for C₁₂H₁₆N₂O₃) using high-resolution MS (HRMS) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

Advanced Question: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Contradictions often arise from solvent polarity and pH variations. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–12) under standardized conditions (25°C, 24 hours).

- Purity Verification : Ensure the compound is free of hygroscopic impurities using Karl Fischer titration .

- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and compare with experimental data from NIST Chemistry WebBook .

Advanced Question: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

Leverage quantum mechanical and molecular dynamics simulations:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electron density maps and reactive sites (e.g., carboxyl group nucleophilicity) .

- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .

- Transition State Analysis : Identify energy barriers for reactions like esterification or decarboxylation using Gaussian 16 .

Basic Question: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Adopt OSHA/NIOSH guidelines and evidence-based practices:

- Engineering Controls : Use fume hoods to maintain airborne concentrations below 1 mg/m³ .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability risks .

- Decontamination : Immediate showering and eye rinsing (15 minutes with saline) after exposure .

Advanced Question: How can researchers design experiments to study the compound’s stability under varying environmental conditions?

Methodological Answer:

Develop a stability-indicating assay:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via UPLC-MS .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life data from accelerated stability tests .

Advanced Question: What strategies address discrepancies in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to explain bioavailability differences .

- Dose-Response Reassessment : Use Hill slope models to reconcile EC₅₀ values from cell-based assays vs. animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.